tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Overview
Description
“tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate” is a chemical compound with the molecular formula C17H29NO4 . It is also known as ditert-butyl (3S,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves the Paal-Knorr pyrrole synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CC©©OC(=O)C1C2CCCC2CN1C(=O)OC©©C . This notation provides a way to represent the structure of the molecule in a linear format.Physical and Chemical Properties Analysis
The physical form of “this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 283.37 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis for Pharmacological Intermediates
A scalable and cost-effective synthesis of tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been developed, crucial for pharmacologically important intermediates. The process utilizes isoindole transformation and KMnO4 mediated oxidative cleavage, emphasizing its commercial viability for large-scale production (Bahekar et al., 2017).
X-ray Structure Analysis for Photocyclodimer
The X-ray structure of a major photocyclodimer derived from this compound, obtained through hexadeuterioacetone-sensitized irradiation, was analyzed to establish its constitution and configuration, contributing to the understanding of its chemical behavior (Kopf et al., 1998).
Molecular Structure and Interaction
- Novel Structural Insights: The structure of tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrole-N-carboxylate reveals an intramolecular interaction between the Sn atom and carbonyl O atoms. This compound, derived from tosylmethyl isocyanide and chalcone, offers insight into the molecular interactions of stannylated pyrrole derivatives (Meetsma et al., 1996).
Catalytic and Synthetic Applications
Catalytic Asymmetric Synthesis of Bicycloprolines
Base-mediated reactions of this compound with α-imino esters have been used in the catalytic asymmetric synthesis of bicycloprolines. This highlights its role in facilitating complex molecular syntheses (Arpa et al., 2016).
Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids
Utilizing tert-butyl acetoacetates, amines, and 2-bromoketones in a continuous flow method, pyrrole-3-carboxylic acids have been synthesized directly. This method is significant for its efficiency in synthesizing complex pyrrole derivatives in a single microreactor process (Herath & Cosford, 2010).
Advanced Chemical Interactions and Transformations
Organocatalyzed Synthesis
The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid demonstrates its role in facilitating complex organic reactions and forming new compounds (Hozjan et al., 2023).
Regio-selective Synthesis for Novel Building Blocks
The tert-butyl moiety in this compound has been utilized in regio-selective syntheses, such as the creation of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, highlighting its utility in creating specific molecular architectures (Nguyen et al., 2009).
Safety and Hazards
The safety information available indicates that “tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate” may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-9-5-4-6-10(9)8-13/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZDDDNQCVUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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